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3-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1309965
CAS No.: 23616-57-1
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
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Description

Significance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Organic and Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a privileged structure in the fields of organic and medicinal chemistry due to its structural resemblance to naturally occurring indole (B1671886) and purine (B94841) systems. nih.gov This similarity allows it to interact with a wide range of biological targets, making it a cornerstone for the development of new therapeutic agents. mdpi.comnih.gov The 7-azaindole core is found in molecules with a broad spectrum of bioactivities, including roles as kinase inhibitors for cancer treatment. nih.govmdpi.com For instance, compounds like Variolin B and certain meriolins, which are based on the 7-azaindole structure, are potent inhibitors of casein and cyclin-dependent kinases, showing promise in the treatment of brain cancers. nih.gov

The versatility of the 7-azaindole framework is further highlighted by its presence in compounds targeting various diseases. juniperpublishers.comnih.gov Its derivatives have been investigated for their potential as antibacterial, anti-inflammatory, antiviral, and antiproliferative agents. juniperpublishers.com The ability to fine-tune the physicochemical properties of molecules, such as solubility and lipophilicity, by incorporating the azaindole core makes it a valuable tool in drug optimization strategies. mdpi.com Furthermore, the 7-azaindole moiety can act as a ligand in catalysis and is a component of materials with interesting properties like luminescence. nih.gov

The Role of Halogenation, Specifically Iodination, at the 3-Position in Enhancing Synthetic Utility

Halogenation, and specifically iodination, at the 3-position of the 7-azaindole scaffold is a key synthetic strategy that significantly enhances its utility as a chemical intermediate. The introduction of an iodine atom at this position provides a reactive handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov The carbon-iodine bond at the C3 position is particularly amenable to palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov

This enhanced reactivity allows for the straightforward introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at a late stage in a synthetic sequence. nih.govnih.gov This modular approach is highly desirable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The direct iodination of 7-azaindole can be readily achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). nih.govresearchgate.net The resulting 3-iodo-7-azaindole is a stable and versatile building block for the synthesis of more complex and biologically active molecules. nih.govarkat-usa.org

Overview of Research Trajectories for 3-Iodo-1H-pyrrolo[2,3-b]pyridine as a Versatile Intermediate

This compound has emerged as a pivotal intermediate in numerous research endeavors aimed at the discovery of novel therapeutic agents and functional materials. Its primary application lies in its use as a precursor for the synthesis of substituted 7-azaindoles through various cross-coupling reactions.

A significant area of research focuses on the development of kinase inhibitors. mdpi.com For example, the Suzuki cross-coupling of 3-iodo-7-azaindoles with different boronic acids has been employed to synthesize potent inhibitors of kinases such as the colony-stimulating factor 1 receptor (CSF1R). nih.gov Similarly, Sonogashira coupling reactions with terminal alkynes have provided access to 3-alkynyl-7-azaindoles, which are precursors to a range of biologically active compounds. rsc.org

The versatility of 3-iodo-7-azaindole is further demonstrated in its use for the synthesis of compounds targeting other diseases. For instance, it has been utilized in the development of HIV-1 integrase inhibitors, where diaryl 7-azaindoles were synthesized via sequential Suzuki-Miyaura cross-coupling reactions starting from a 3-iodo-6-chloro-7-azaindole precursor. nih.gov

Beyond medicinal chemistry, research has also explored the use of this intermediate in the synthesis of novel materials. The ability to introduce various functional groups through the iodo-substituent allows for the tuning of the electronic and photophysical properties of the resulting 7-azaindole derivatives.

The table below summarizes some of the key cross-coupling reactions involving this compound and its derivatives, highlighting its role as a versatile synthetic intermediate.

Reaction Type Coupling Partner Catalyst/Conditions Product Type Reference
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsPd Catalyst (e.g., Pd₂(dba)₃/SPhos)3-Aryl/Heteroaryl-7-azaindoles nih.gov
Sonogashira CouplingTerminal AlkynesPd/Cu Catalyst3-Alkynyl-7-azaindoles rsc.org
Buchwald-Hartwig AminationAminesPd Catalyst3-Amino-7-azaindoles nih.gov
C-N Bond FormationIndoleCopper CatalystN-Aryl Indoles nih.gov

This continued exploration underscores the strategic importance of this compound as a foundational building block in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418797
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-57-1
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-7-azaindole
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Synthetic Methodologies for 3 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Precursors

Direct Iodination Strategies on the 1H-Pyrrolo[2,3-b]pyridine Core

The direct introduction of an iodine atom onto the 7-azaindole (B17877) framework is a common and efficient strategy, primarily targeting the electron-rich C3 position.

Electrophilic Iodination Approaches at the 3-Position

The pyrrole (B145914) ring of 7-azaindole is susceptible to electrophilic substitution, with the C3 position being the most reactive site. researchgate.net A variety of iodinating agents can be employed for this transformation.

Common reagents for the direct iodination of 1H-pyrrolo[2,3-b]pyridine include molecular iodine (I2) and N-iodosuccinimide (NIS). nih.govacsgcipr.org The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov For instance, reacting 1-phenyl-7-azaindole with NIS and potassium hydroxide in acetonitrile at room temperature can yield 3-iodo-1-phenyl-7-azaindole. nih.gov An alternative method involves the use of iodine in the presence of potassium hydroxide in DMF. nih.gov

Other electrophilic iodinating reagents that have been developed include iodine monochloride (ICl) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). acsgcipr.orgresearchgate.net The choice of reagent and reaction conditions can be crucial to optimize the yield and selectivity, minimizing potential side reactions such as polyiodination. acsgcipr.org For less reactive substrates, deprotonation with a strong base prior to the addition of the electrophilic iodine source may be necessary. acsgcipr.org

Table 1: Electrophilic Iodination of 1-Phenyl-7-azaindole

ReagentBaseSolventTemperatureTimeYieldReference
NIS (1 equiv)KOH (3 equiv)AcetonitrileRoom Temp.11 h- nih.gov
I2KOHDMF--65% nih.gov

NIS: N-iodosuccinimide, KOH: Potassium hydroxide, DMF: Dimethylformamide

Iodine-Promoted Electrophilic Cyclization Methods

Iodine can also be utilized to promote the cyclization of appropriately functionalized precursors to form the 3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. This approach often involves an intramolecular reaction where the iodine acts as an electrophile to initiate ring closure.

An example of this strategy is the iodine-mediated three-component domino reaction of indole-2-carboxamides with 1,3-disubstituted propargyl alcohols. This process involves a regioselective 7-endo-dig iodo-cyclization, leading to the formation of a seven-membered azepinone ring fused to the indole (B1671886). nih.gov While this specific example leads to a larger ring system, the principle of iodine-promoted cyclization is a valuable tool in heterocyclic synthesis. nih.gov

Multi-Step Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Scaffold Preceding 3-Iodination

In cases where direct iodination is not feasible or desirable, the 1H-pyrrolo[2,3-b]pyridine ring system is first constructed through various synthetic routes, followed by a separate iodination step.

Modified Madelung-Type Synthesis Routes

The Madelung synthesis, a classical method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, has been adapted for the synthesis of azaindoles. wikipedia.org Modifications to the original conditions have been developed to improve yields and expand the substrate scope. researchgate.netacs.org These routes typically involve the cyclization of an N-acyl-2-aminopyridine derivative. researchgate.net While the traditional Madelung synthesis often requires harsh conditions, modern variations have made it a more viable route for preparing the 7-azaindole core. wikipedia.orgacs.org Once the 1H-pyrrolo[2,3-b]pyridine is formed, it can be subjected to the direct iodination methods described previously.

Fischer Indole Synthesis Analogues for Azaindole Formation

The Fischer indole synthesis, another cornerstone of indole chemistry, can also be applied to the synthesis of 7-azaindoles. researchgate.netrsc.org This method involves the reaction of a pyridine-based hydrazine (B178648) with a ketone or aldehyde under acidic conditions. researchgate.net The scope of the Fischer synthesis for producing 7-azaindoles can sometimes be limited compared to its application in the indole series. researchgate.net However, it remains a useful method for accessing certain substituted 1H-pyrrolo[2,3-b]pyridines, which can then be iodinated at the 3-position. rsc.org

Cyclocondensation and Cycloaddition Reactions for Ring System Construction

A variety of cyclocondensation and cycloaddition reactions have been employed to construct the 1H-pyrrolo[2,3-b]pyridine ring system. For example, 1-substituted 2-aminopyrroles can undergo condensation with 1,3-dicarbonyl compounds or their equivalents in the presence of acid to form the 7-azaindole scaffold. rsc.org

More recent developments include domino reactions, such as the one-pot synthesis of 2-aryl-7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, where the choice of an alkali-amide base controls the chemoselectivity. nsf.gov Additionally, intermolecular [2+2] cycloaddition reactions of 1-acetylindoles, including 1-acetyl-pyrrolo[2,3-b]pyridine, have been developed using gold photocatalysis to create cyclobutane-fused indolines. acs.org These innovative methods provide access to diverse 7-azaindole derivatives that can serve as precursors for the synthesis of this compound.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are fundamental in the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and its subsequent functionalization. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct or modify the heterocyclic system.

One of the most powerful palladium-catalyzed methods is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of azaindole synthesis, an appropriately substituted aminohalopyridine is coupled with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the pyrrole ring of the azaindole nucleus. For instance, the synthesis of 5-nitro-7-azaindole can be achieved by a Sonogashira coupling of 3-iodo-5-nitro-pyridin-2-ylamine with trimethylsilylacetylene, catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) chloride in the presence of a copper(I) co-catalyst. acs.org This is followed by a cyclization step to yield the final azaindole product. acs.org

The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction for functionalizing the azaindole scaffold. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide. This method is particularly useful for introducing aryl or heteroaryl substituents onto the azaindole ring system. For example, a chemoselective Suzuki-Miyaura coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, demonstrating the ability to selectively functionalize multi-halogenated systems. nih.gov In one specific application, 5-bromo-7-azaindole (B68098) was coupled with 1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester using a palladium catalyst to install a pyrazole (B372694) moiety at the 5-position. nih.gov

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is employed to introduce amino groups. This reaction is crucial for synthesizing various amino-substituted azaindole derivatives. A synthetic route toward 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a Buchwald-Hartwig amination at the C-4 position of a 4-chloro-2-aryl-pyrrolopyridine intermediate as a key step. nih.gov

The table below summarizes representative palladium-catalyzed reactions used in the synthesis of functionalized 7-azaindoles.

Reaction Type Reactants Catalyst/Reagents Product Type Reference
Sonogashira Coupling3-Iodo-5-nitro-pyridin-2-ylamine, TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-Nitro-3-(trimethylsilylethynyl)pyridin-2-ylamine acs.org
Suzuki-Miyaura Coupling5-Bromo-7-azaindole, 1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂, K₂CO₃5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine nih.gov
Buchwald-Hartwig Amination4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine, Secondary AminePd(OAc)₂, RuPhos4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridine nih.gov

Regioselective Functionalization Techniques for the 3-Position of the Pyrrolo[2,3-b]pyridine Nucleus

The functionalization of the 1H-pyrrolo[2,3-b]pyridine nucleus occurs with high regioselectivity, primarily at the C-3 position of the pyrrole ring. This position is electronically rich and thus susceptible to electrophilic aromatic substitution (SEAr). Direct iodination is a common and effective method for introducing an iodine atom at this site, creating the versatile 3-iodo-7-azaindole intermediate. nih.gov

The direct iodination can be accomplished using various reagents and conditions. A widely used method involves treating the N-protected or unprotected 7-azaindole with an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS). nih.govnih.gov The reaction is often performed in the presence of a base, such as potassium hydroxide, which facilitates the reaction. nih.gov Theoretical calculations, including the analysis of Highest Occupied Molecular Orbital (HOMO) coefficients and atomic charges, confirm that the C-3 position is the most nucleophilic and therefore the most likely site for electrophilic attack. nih.gov

Beyond direct iodination, other functionalization techniques have been developed for the C-3 position. An iodine-catalyzed method for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles has been reported. rsc.org This approach uses thiophenols, diselenides, or their respective potassium salts in the presence of a catalytic amount of I₂ in DMSO, demonstrating the versatility of iodine-mediated C-H functionalization at the C-3 position. rsc.org

Another strategy involves deprotometalation-iodolysis sequences. This method uses a strong base, such as a lithium amide, to selectively deprotonate the 7-azaindole ring, followed by quenching the resulting organometallic intermediate with an iodine source. nih.gov While deprotonation can sometimes occur at the C-2 position depending on the substituents and reaction conditions, direct electrophilic iodination remains the most straightforward route to C-3 functionalization. nih.gov

Novel and Metal-Free Synthetic Approaches to Iodinated Azaindoles

While palladium-catalyzed reactions are powerful, the demand for more sustainable and cost-effective synthetic methods has driven the development of novel and metal-free approaches for the synthesis and functionalization of azaindoles.

One notable metal-free approach for the synthesis of the 7-azaindole core involves a two-step process starting from a 3-methyl-2-aminopyridine derivative. This method, however, was found to be unsuitable for substrates bearing a nitro group, such as 3-methyl-5-nitro-pyridin-2-ylamine, which failed to undergo the necessary cycloisomerization. acs.org A more successful strategy for synthesizing the core structure involves the reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, where the choice of an alkali-amide base (e.g., LiN(SiMe₃)₂ or KN(SiMe₃)₂) controls the selective formation of either 7-azaindoline or 7-azaindole. acs.org

For the specific introduction of iodine without the use of transition metals, direct electrophilic iodination as described previously is the principal method. nih.gov Furthermore, iodine itself can act as a catalyst for other C-3 functionalizations. The iodine-catalyzed C-3 chalcogenation of 7-azaindoles is a prime example of a metal-free C-H functionalization reaction. rsc.org This process uses molecular iodine (I₂) as a catalyst to activate substrates like thiols or diselenides for electrophilic attack on the C-3 position of the azaindole ring. rsc.org This method is advantageous due to its operational simplicity and avoidance of residual metal contaminants. rsc.org

Synthesis of Substituted this compound Derivatives (e.g., 4-chloro, 5-fluoro, 5-methyl, 5-methoxy)

The synthesis of substituted 3-iodo-7-azaindoles typically begins with the appropriately substituted 7-azaindole precursor, which is then subjected to regioselective iodination at the C-3 position.

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: The synthesis of the 4-chloro precursor can be achieved from the parent 7-azaindole. The first step is N-oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with a chlorinating agent such as methanesulfonyl chloride in DMF or phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com This 4-chloro intermediate is then iodinated. A Finkelstein-type reaction using sodium iodide (NaI) and acetyl chloride in acetonitrile has been reported to convert 4-chloro-1H-pyrrolo[2,3-b]pyridine into 4-iodo-1H-pyrrolo[2,3-b]pyridine, although direct iodination at C-3 of the 4-chloro substrate is also a viable route. chemicalbook.com

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: This derivative is commercially available, indicating that established synthetic routes exist. bldpharm.com The synthesis would proceed from 5-fluoro-1H-pyrrolo[2,3-b]pyridine. This precursor would then undergo direct electrophilic iodination at the C-3 position using standard reagents such as N-iodosuccinimide (NIS) or iodine (I₂) with a base to afford the target compound. nih.gov

5-Methyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound is also commercially available. Its synthesis follows the general strategy of direct C-3 iodination of the corresponding precursor, 5-methyl-1H-pyrrolo[2,3-b]pyridine. The electron-donating nature of the methyl group does not impede the high regioselectivity of the electrophilic iodination at the C-3 position.

5-Methoxy-3-iodo-1H-pyrrolo[2,3-b]pyridine: The synthesis of this derivative, which is available from commercial suppliers, starts with 5-methoxy-1H-pyrrolo[2,3-b]pyridine. bldpharm.com This precursor is then subjected to regioselective iodination at the C-3 position. The electron-donating methoxy (B1213986) group at the 5-position further activates the pyrrole ring towards electrophilic substitution, facilitating the introduction of iodine at the C-3 position under standard iodination conditions. nih.gov

The general scheme for the synthesis of these substituted derivatives is summarized in the table below.

Target Compound Precursor Typical Iodination Reagents Reference (for method)
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine4-Chloro-1H-pyrrolo[2,3-b]pyridineNIS or I₂/base nih.govchemicalbook.com
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine5-Fluoro-1H-pyrrolo[2,3-b]pyridineNIS or I₂/base nih.gov
5-Methyl-3-iodo-1H-pyrrolo[2,3-b]pyridine5-Methyl-1H-pyrrolo[2,3-b]pyridineNIS or I₂/base nih.gov
5-Methoxy-3-iodo-1H-pyrrolo[2,3-b]pyridine5-Methoxy-1H-pyrrolo[2,3-b]pyridineNIS or I₂/base nih.govbldpharm.com

Reactivity and Derivatization Strategies Involving 3 Iodo 1h Pyrrolo 2,3 B Pyridine

The Iodine Substituent as a Strategic Handle for Further Transformations

The carbon-iodine bond at the C3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is the key to its extensive use in medicinal chemistry and materials science. This bond is relatively weak and susceptible to cleavage, making the iodine atom an excellent leaving group in various reactions. This reactivity allows for the introduction of a diverse range of substituents at this specific position, which is often crucial for modulating the biological activity or physical properties of the resulting molecules. The strategic placement of iodine facilitates numerous derivatization strategies, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodinated 7-azaindole (B17877) core of 3-Iodo-1H-pyrrolo[2,3-b]pyridine is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups at the 3-position.

The general catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is necessary to activate the organoboron compound. organic-chemistry.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are common palladium sources, often used in conjunction with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or more sterically demanding and electron-rich ligands such as SPhos and XPhos. nih.gov The use of these sophisticated ligands can improve reaction yields and rates, especially with challenging substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 7-Azaindole Derivatives

Aryl Halide Boronic Acid Catalyst System Product Yield Reference
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd2(dba)3, K2CO3 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd2(dba)3, K2CO3 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Not specified nih.gov

This table is provided for illustrative purposes and may not directly involve this compound but demonstrates the applicability of the Suzuki-Miyaura reaction to similar heterocyclic systems.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. wikipedia.orgrsc.org this compound serves as an excellent substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.

The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as BINAP, DavePhos, and XPhos often providing the best results. wikipedia.orgrsc.org These ligands facilitate the reductive elimination step and can prevent the formation of inactive catalyst species. wikipedia.org

Table 2: General Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Ligand Base Solvent Temperature
Aryl Bromide/Iodide Primary/Secondary Amine [Pd2(dba)3] (±)-BINAP NaOBut Toluene 80-100 °C

This table presents generalized conditions and specific examples from the literature for the Buchwald-Hartwig amination. rsc.orgchemspider.com

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating carbon-carbon triple bonds, which can be further functionalized or are themselves important structural motifs in various applications. libretexts.org

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (which can also act as the solvent). wikipedia.org The catalytic system usually consists of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide. organic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Table 3: General Parameters for Sonogashira Coupling

Aryl Halide Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent

This table outlines the general components for a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org

Heck Reactions and Other Palladium-Catalyzed Processes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While less commonly reported specifically for this compound compared to Suzuki and Buchwald-Hartwig reactions, it remains a viable strategy for introducing alkenyl substituents. The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine ligand. sioc-journal.cn

Other palladium-catalyzed processes, such as carbonylative couplings (e.g., Heck carbonylation, Suzuki carbonylation) could also be applied to this compound to introduce carbonyl-containing functional groups. These reactions typically involve the use of carbon monoxide as a reactant.

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Moiety

The 1H-pyrrolo[2,3-b]pyridine ring system can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. aklectures.compearson.com

For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution, such as nitration, bromination, and iodination, occurs predominantly at the 3-position. rsc.org This is because the intermediate carbocation formed by attack at C3 is more stabilized by resonance, with the positive charge being delocalized over both the pyrrole and pyridine rings without placing a positive charge on the electronegative nitrogen of the pyridine ring. aklectures.comyoutube.com

Nucleophilic Substitution Reactions with the Iodinated Center

The iodine atom at the C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution can be challenging due to the electron-rich nature of the pyrrole ring, transition metal-catalyzed cross-coupling reactions provide powerful and efficient pathways for C-C, C-N, and C-O bond formation. libretexts.orgacs.org

Prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination, which are instrumental in forging new carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgmit.eduorganic-chemistry.org The Ullmann reaction, traditionally a copper-catalyzed process, facilitates the coupling of aryl halides with amines, alcohols, and thiols. wikipedia.orgwikipedia.orgorganic-chemistry.org Modern iterations of this reaction often employ sophisticated ligands to enhance catalyst performance and broaden the substrate scope. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a highly versatile method for the synthesis of arylamines from aryl halides. mit.eduorganic-chemistry.org This reaction is characterized by its high functional group tolerance and mild reaction conditions, making it particularly suitable for the late-stage functionalization of complex molecules. Simple and efficient procedures for the palladium-catalyzed cross-coupling of both primary and secondary amines with halo-7-azaindoles have been developed. mit.edu

Below is a table summarizing representative nucleophilic substitution reactions at the C3 position of 3-iodo-7-azaindole derivatives.

Reaction TypeNucleophileCatalyst/ReagentsProductYield (%)Reference
Ullmann-type C-N CouplingAzoles, AminoazolesCu(II)-7-AINO catalystN-Aryl-7-azaindolesGood to Excellent nih.gov
Buchwald-Hartwig AminationPrimary and Secondary AminesPalladium precatalysts3-Amino-7-azaindolesNot specified mit.edu
Ullmann-type C-O CouplingPhenolsCu(II)-7-AINO catalyst3-Aryloxy-7-azaindolesGood to Excellent nih.gov
Ullmann-type C-S Coupling(Hetero)arylthiolsCu(II)-7-AINO catalyst3-Arylthio-7-azaindolesGood to Excellent nih.gov

Functionalization of the Pyrrole Nitrogen (N1) for N-Substitution

The pyrrole nitrogen (N1) of this compound is a key site for functionalization, which can significantly influence the molecule's properties and subsequent reactivity. N-substitution is often a crucial step in synthetic strategies to introduce diversity, modulate biological activity, or to protect the pyrrole moiety during subsequent transformations. researchgate.netresearchgate.net

Alkylation and arylation are common methods for functionalizing the N1 position. researchgate.net These reactions typically proceed by deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an electrophile such as an alkyl or aryl halide. researchgate.net The choice of base and reaction conditions is critical to achieve selective N1 functionalization without affecting other reactive sites in the molecule. researchgate.net

Given the reactivity of the pyrrole ring, protection of the N1 nitrogen is a frequently employed strategy in multi-step syntheses. researchgate.netsci-hub.se A variety of protecting groups have been utilized, with the selection depending on the specific reaction conditions to be employed in subsequent steps. Commonly used protecting groups include sulfonyl derivatives, such as the p-toluenesulfonyl (tosyl) group, which are known for their electron-withdrawing nature that can modulate the reactivity of the pyrrole ring. researchgate.net Another example is the trimethylsilylethoxymethyl (SEM) group, which has been used in the synthesis of complex 7-azaindole derivatives. nih.gov The SEM group is notable for its stability under various conditions and its selective removal. nih.gov

The following table provides examples of N1-functionalization and protection of the 3-iodo-7-azaindole scaffold.

Reaction TypeReagentConditionsProductReference
N-AlkylationAlkyl halideBase (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF)N1-Alkyl-3-iodo-7-azaindole researchgate.net
N-ArylationAryl halideCopper or Palladium catalyst, baseN1-Aryl-3-iodo-7-azaindole acs.org
N-TosylationTosyl chloride (TsCl)Base (e.g., NaH)N1-Tosyl-3-iodo-7-azaindole nih.gov
N-SEM ProtectionSEM-ClBase (e.g., NaH) in THFN1-SEM-3-iodo-7-azaindole nih.gov

Reactivity and Functionalization of the Pyridine Nitrogen (N7) via N-Oxide Intermediates

Functionalization of the pyridine ring in 7-azaindoles can be challenging due to the deactivating effect of the fused pyrrole ring. researchgate.net However, formation of the pyridine N-oxide provides a powerful strategy to activate the pyridine ring towards further reactions. researchgate.netbenthamdirect.com The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at specific positions.

The synthesis of this compound-7-N-oxide serves as a key step to unlock the reactivity of the pyridine nitrogen. This N-oxide can act as a ligand and promoter in transition metal-catalyzed reactions, such as the copper-catalyzed N-arylation of azoles. acs.org For instance, a well-defined copper(II)-7-azaindole-N-oxide based catalyst has been shown to be effective for various Ullmann-type coupling reactions. nih.gov

Furthermore, the N-oxide intermediate can direct functionalization to the C6 position of the pyridine ring. A regioselective deoxygenative C-H thiolation of 7-azaindole N-oxides with disulfides has been reported, demonstrating the utility of the N-oxide in activating specific C-H bonds for functionalization. acs.org

The reactivity of 7-azaindole N-oxides is a subject of ongoing research, with the potential to provide access to a wide range of novel substituted 7-azaindole derivatives with unique biological activities.

Transformations Leading to Complex Polycyclic Systems

The this compound scaffold is a valuable building block for the construction of more complex, polycyclic systems. These transformations often involve intramolecular cyclization reactions, where a functional group introduced at the C3 position reacts with another part of the molecule to form a new ring.

One notable example is the formation of a tricyclic eight-membered 7-azaindole derivative, which was observed as a side product during the deprotection of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine. nih.gov This highlights the potential for intramolecular reactions to generate novel and complex heterocyclic frameworks.

Furthermore, rhodium(III)-catalyzed C-H oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols leads to β-aryl ketone derivatives which can be readily transformed into π-extended polycyclic heteroarenes. rsc.org Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has also been employed to synthesize fused heterocycle-pyridinones. rsc.org

Iodine-mediated intramolecular cyclization of enamines is another strategy that leads to the formation of various 3H-indole derivatives, which can then be used to construct polycyclic indoline (B122111) alkaloids. organic-chemistry.org These examples underscore the versatility of 3-iodo-7-azaindole as a precursor for the synthesis of diverse and complex polycyclic systems with potential applications in medicinal chemistry and materials science.

Applications in Medicinal and Biological Chemistry

3-Iodo-1H-pyrrolo[2,3-b]pyridine as a Key Intermediate in Pharmaceutical Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. juniperpublishers.comdrugbank.com The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, leading to the discovery of compounds with optimized potency, selectivity, and pharmacokinetic properties.

The versatility of this compound as an intermediate is highlighted by its use in the synthesis of a diverse range of compounds, including inhibitors of kinases, phosphodiesterases, and other enzymes implicated in disease pathogenesis. google.comnih.govgoogle.comgoogle.com Its utility extends to the development of agents targeting cancer, neurological disorders, and infectious diseases. Current time information in Bangalore, IN.nih.govmdpi.com

Design and Synthesis of Biologically Active 1H-Pyrrolo[2,3-b]pyridine Derivatives

The strategic use of this compound has enabled the design and synthesis of numerous derivatives with significant biological activities.

Anti-cancer Agents and Cell Proliferation Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a prominent feature in many anti-cancer agents. juniperpublishers.comCurrent time information in Bangalore, IN.amazonaws.comnih.govnih.gov Derivatives synthesized from 3-iodo-7-azaindole have shown potent antiproliferative activity against various cancer cell lines. nih.govmdpi.comamazonaws.comgoogle.com For instance, certain analogues have demonstrated significant inhibitory effects on the growth of cancer cells, highlighting the potential of this scaffold in oncology drug discovery. nih.govamazonaws.com

A series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including HT-29, A549, H460, and U87MG. nih.gov Many of these compounds exhibited moderate to excellent potency. nih.gov

Compound IDTarget Cancer Cell LinesKey FindingsReference
Nortopsentin Analogues Peritoneal cancer cell linesShowed in vitro inhibition of cancer cell growth. amazonaws.com
1,8-Naphthyridin-2-one derivatives HT-29, A549, H460, U87MGMost compounds showed moderate to excellent potency. Analogue 32 had an IC50 value of 1.16 nM against Flt-3. nih.gov
Pyrido[2,3-d]pyrimidin-4-one and Pyrrolo[2,1-b] Current time information in Bangalore, IN.mdpi.combenzothiazole derivatives Various cancer cell linesSynthesized via microwave-assisted methods with the aim of developing effective anticancer agents. nih.gov

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases like cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. google.comgoogle.com

Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Abnormal activation of the FGFR signaling pathway is implicated in various cancers. nih.govrsc.org Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.govrsc.org By optimizing a lead compound, a derivative designated as 4h was identified, which exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.org This compound also demonstrated the ability to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro. rsc.org Another study focused on developing novel scaffolds for FGFR inhibitors and discovered a series of pyrrolo[2,3-b]pyrazine derivatives with potent activity. mdpi.com

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibitors : SGK-1 is involved in various cellular processes, and its dysregulation is associated with several diseases. Novel 1H-pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of SGK-1 kinase activity, suggesting their potential therapeutic use in disorders mediated by this enzyme. google.com

Monopolar Spindle 1 (MPS1) Inhibitors : MPS1 is a key protein kinase in the spindle assembly checkpoint, a crucial process for accurate chromosome segregation during cell division. Overexpression of MPS1 is observed in many human cancers. A medicinal chemistry program focusing on the 1H-pyrrolo[3,2-c]pyridine scaffold led to the discovery of potent and selective MPS1 inhibitors. acs.orgnih.gov One optimized compound, 65 (CCT251455) , demonstrated high potency against MPS1 and showed excellent translation from biochemical to cell-based assays. acs.orgnih.gov

Tropomyosin Receptor Kinases (TRKs) Inhibitors : TRKs are a family of receptor tyrosine kinases that are important in pain sensation and tumor cell survival. A patent application has described various pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines as inhibitors of TRK kinases, indicating their potential for treating pain and cancer. google.com

Kinase TargetLead Compound/SeriesKey FindingsReference
FGFR 1H-pyrrolo[2,3-b]pyridine derivativesCompound 4h showed potent pan-FGFR inhibitory activity (IC50 values of 7, 9, and 25 nM for FGFR1-3). nih.govrsc.org
SGK-1 1H-pyrrolo[2,3-b]pyridine derivativesNovel compounds discovered as inhibitors of SGK-1 kinase activity. google.com
MPS1 1H-pyrrolo[3,2-c]pyridine derivativesCompound 65 (CCT251455) identified as a highly potent and selective MPS1 inhibitor. acs.orgnih.gov
TRKs Pyrrolo[2,3-b]pyridine derivativesDescribed as potential inhibitors for the treatment of pain and cancer. google.com

Phosphodiesterase (PDE) Inhibitors, particularly PDE4B

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers. PDE4B is a specific isoform that has been implicated in inflammatory and neurological disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.govnih.govfigshare.com One compound, 11h , was identified as a PDE4B-preferring inhibitor with acceptable in vitro ADME properties. nih.govnih.govfigshare.com It significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages and was selective against a panel of central nervous system receptors, making it a promising lead for further development. nih.govnih.govfigshare.com

Agents for Neurological Disorders

The 1H-pyrrolo[2,3-b]pyridine scaffold is also being explored for the development of treatments for neurological disorders. nih.govmdpi.com The ability to modulate various biological targets, including kinases and phosphodiesterases involved in neuronal function, makes this chemical framework attractive for CNS drug discovery. For instance, the selective PDE4B inhibitors mentioned earlier are being investigated for their potential in treating CNS diseases. nih.govnih.govfigshare.com

Antimicrobial and Antiviral Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated promising antimicrobial and antiviral properties. Current time information in Bangalore, IN.mdpi.comnih.gov For example, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative showed moderate antimicrobial activity against E. coli and C. albicans. mdpi.com The search for new antimicrobial and antiviral agents is a critical area of research, and the versatility of the pyrrolopyridine nucleus makes it a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in infectious diseases. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrrolopyridine scaffold, a key feature of this compound, is present in numerous compounds with demonstrated anti-inflammatory and analgesic effects. nih.gov While direct studies on the anti-inflammatory and analgesic properties of this compound itself are not extensively detailed in the available literature, research on analogous pyrrolopyridine derivatives provides significant insights into its potential in these therapeutic areas.

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine have shown notable in vivo anti-inflammatory activity. researchgate.net For instance, certain synthesized compounds from this class exhibited anti-inflammatory effects comparable to or even stronger than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.netbiointerfaceresearch.com This suggests that the core pyrrolopyridine structure is a promising starting point for the development of novel anti-inflammatory agents. The anti-inflammatory potential of such compounds is often linked to their ability to inhibit key mediators in the inflammatory cascade, such as matrix metalloproteinases (MMPs) and various kinases. nih.gov

In the realm of analgesia, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been investigated for their pain-relieving properties. nih.govnih.gov Studies have shown that these compounds can exhibit significant analgesic activity, in some cases surpassing that of acetylsalicylic acid (aspirin). nih.gov The mechanism of action for these analgesic effects is thought to be multifaceted, potentially involving both central and peripheral pathways. nih.gov The high activity of these derivatives in writhing tests, coupled with low toxicity profiles compared to standard analgesics like morphine and aspirin, underscores the therapeutic potential of the pyrrolopyridine core in pain management. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The development of potent and selective therapeutic agents from the this compound scaffold heavily relies on systematic structure-activity relationship (SAR) studies. These investigations explore how modifications to the chemical structure of a molecule influence its biological activity, providing crucial principles for rational drug design.

For derivatives of the broader pyridine (B92270) class, SAR analyses have revealed several key trends. mdpi.com For example, the number and position of substituents like methoxy (B1213986) (OMe) groups can significantly impact antiproliferative activity, with an increased number of these groups often leading to enhanced potency. mdpi.com Similarly, the introduction of other functional groups such as amino (NH2), hydroxyl (OH), and halogens (e.g., Br, Cl, F) can modulate the biological effects of the parent compound. mdpi.com

In the context of pyrrolo[2,3-b]pyridine derivatives targeting specific enzymes like Janus kinases (JAKs), SAR studies have been instrumental. For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to dramatically increase JAK3 inhibitory activity. researchgate.net This highlights the importance of specific substitutions in achieving desired biological outcomes.

Furthermore, the nature of the substituent at different positions can have a profound effect. In a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic properties, the type and size of an alkoxy substituent at the 2-position of the pyridine ring were critical, with 4-alkoxy derivatives showing stronger analgesic properties than their ethoxy counterparts. nih.gov The linker connecting the core to an arylamine moiety also played a role, with 2-hydroxypropyl derivatives demonstrating the highest activity. nih.gov These findings underscore the intricate relationship between chemical structure and biological function, guiding the design of more effective molecules.

Investigation of Mechanisms of Action for Derived Bioactive Compounds

Understanding the precise molecular mechanisms by which bioactive compounds derived from this compound exert their effects is a cornerstone of drug development. These investigations often involve identifying the specific cellular targets and signaling pathways modulated by the compounds.

A significant area of research has been the development of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable framework for designing inhibitors of various kinases, which are crucial regulators of cellular processes. google.com For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a key role in many cancers. rsc.org One such derivative, compound 4h , was shown to inhibit FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion. rsc.org

Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Janus kinases (JAKs), particularly JAK3, which are involved in immune responses and inflammation. researchgate.net The mechanism of action for these compounds involves binding to the ATP-binding pocket of the kinase, thereby blocking its activity and downstream signaling. Docking calculations and advanced computational techniques like WaterMap analysis have been employed to understand the specific interactions between the inhibitors and the kinase, confirming the importance of certain substituents for potent inhibition. researchgate.net

Another important mechanism of action for compounds derived from this scaffold is the inhibition of tubulin polymerization. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics, which is a validated strategy in cancer therapy. nih.gov These compounds were shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov

Development of Chemical Probes for Interrogating Biological Systems

The versatility of the this compound scaffold also extends to the development of chemical probes. These are specialized molecules designed to study and visualize biological processes and targets within living systems.

One approach involves the creation of fluorescently labeled ligands. A patent describes a method for measuring a molecule's kinase binding activity by displacing a fluorescent ligand of a specific formula from a kinase enzyme. google.com This suggests that derivatives of 1H-pyrrolo[2,3-b]pyridine can be functionalized with fluorophores to create probes for high-throughput screening and binding assays, facilitating the discovery of new kinase inhibitors.

The inherent reactivity of the iodo group at the 3-position of the pyrrolo[2,3-b]pyridine ring makes it an ideal handle for further chemical modifications. This position can be readily utilized for the attachment of various reporter groups, such as fluorescent dyes or biotin (B1667282) tags, through cross-coupling reactions. These tagged molecules can then be used to track the localization of the parent compound within cells, identify its binding partners, and elucidate its mechanism of action in a more direct manner.

While specific examples of chemical probes directly derived from this compound are not extensively documented in the provided search results, the principles of probe development and the chemical nature of the starting material strongly support its potential in this area. The ability to create molecules that can interact with specific biological targets and at the same time be visualized or isolated provides a powerful tool for fundamental biological research and drug discovery.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling for Rational Drug Design and Scaffold Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of 1H-pyrrolo[2,3-b]pyridine, these in silico methods are pivotal in predicting biological activity, understanding structure-activity relationships (SAR), and refining molecular scaffolds for enhanced efficacy and selectivity.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are frequently employed to correlate the chemical structure of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological activities. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on a compound's potency. For instance, in the development of inhibitors for Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer, 3D-QSAR models have demonstrated high predictive reliability, guiding the design of new analogs with potentially greater activity. These models can identify specific locations on the scaffold, like the vicinity of the 1H-pyrrolo[2,3-b]pyridine core, where adding hydrogen bond donor groups could significantly increase inhibitory action.

Molecular docking simulations are another crucial computational technique. They predict the preferred orientation of a ligand when bound to a receptor, elucidating key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. This information is vital for scaffold optimization. By understanding how derivatives of 1H-pyrrolo[2,3-b]pyridine fit into the active site of a target protein, such as Maternal Embryonic Leucine Zipper Kinase (MELK), chemists can rationally design modifications to improve binding affinity and selectivity. nih.gov

Furthermore, computational strategies like molecular hybridization and scaffold hopping are used to create novel chemical entities. mdpi.comresearchgate.net These approaches involve combining structural features from known active compounds or replacing a core scaffold with another that retains similar spatial arrangements of functional groups. For example, fragments of the approved drug Pexidartinib, which also contains a pyridine-based scaffold, have been computationally merged with a pyrrolopyrimidine nucleus (a related scaffold to pyrrolo[2,3-b]pyridine) to design new inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.comresearchgate.net

High-Throughput Synthesis and Combinatorial Library Generation of Pyrrolo[2,3-b]pyridine Derivatives

The 3-Iodo-1H-pyrrolo[2,3-b]pyridine core is an ideal starting point for high-throughput synthesis (HTS) and the creation of combinatorial libraries. The reactivity of the carbon-iodine bond allows for a wide array of cross-coupling reactions, enabling the rapid generation of a large number of diverse analogs. This is crucial for screening against various biological targets to identify new lead compounds.

The development of elegant and efficient synthetic techniques for the functionalization of the 7-azaindole (B17877) ring system is an active area of research. nih.gov Advances in metal-catalyzed chemistry, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are central to these efforts. nih.govnih.govnih.gov These methods allow for the introduction of a vast range of substituents (aryl, heteroaryl, amino, and alkynyl groups) at the C-3 position of the scaffold, starting from this compound.

Table 1: Key Cross-Coupling Reactions for Diversifying the this compound Scaffold
Reaction NameReactant PartnerGroup IntroducedPrimary Application
Suzuki-Miyaura CouplingBoronic acids/estersAryl or Heteroaryl groupsBuilding bi-aryl structures for kinase inhibitors
Buchwald-Hartwig AminationAminesAmino groups (primary/secondary)Introducing key hydrogen-bonding moieties
Sonogashira CouplingTerminal alkynesAlkynyl groupsCreating rigid linkers or probes
Heck CouplingAlkenesVinyl groupsSynthesizing complex olefinic structures
Stille CouplingOrganostannanesVarious organic groupsVersatile C-C bond formation

The principles of combinatorial chemistry are applied to systematically generate these libraries. By using a matrix approach where different coupling partners are reacted with the 3-iodo-7-azaindole core in a multi-well plate format, hundreds or thousands of unique compounds can be synthesized simultaneously. While the development of DNA-encoded libraries has been demonstrated for related scaffolds like pyrrolopyrimidines, the same solid-phase synthesis strategies could be adapted for 7-azaindole derivatives to explore a vast chemical space efficiently. bohrium.com

Development of Asymmetric Synthesis Routes for Chiral Derivatives

Chirality plays a crucial role in pharmacology, as different enantiomers of a drug can have vastly different biological activities, metabolic profiles, and toxicities. The development of catalytic asymmetric synthesis methods to produce enantiomerically pure chiral derivatives of 1H-pyrrolo[2,3-b]pyridine is therefore a significant research focus.

The synthesis of chiral pyridine-containing molecules is challenging due to the Lewis basicity and coordinating ability of the pyridine (B92270) nitrogen, which can deactivate catalysts. chim.it However, several catalytic asymmetric reactions have been successfully adapted for pyridyl substrates and can be applied to the 7-azaindole scaffold. chim.it

Strategies for introducing chirality include:

Asymmetric Hydrogenation: The pyridine ring of the azaindole nucleus can be selectively hydrogenated to create chiral 7-azaindolines. rsc.org This process can be rendered enantioselective through the use of chiral metal catalysts.

Catalytic Asymmetric C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical way to introduce chiral substituents. For example, Ni-Al bimetallic catalytic systems have been developed for the asymmetric alkylation of pyridines with 1,3-dienes. chim.it

Asymmetric Addition to Imines: The synthesis of chiral amines can be achieved through the rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines, providing a route to chiral derivatives with amino groups. chim.it

Asymmetric Cross-Coupling: Chiral ligands can be used in cross-coupling reactions to create atropisomers or introduce chiral side chains.

These methods provide pathways to access specific stereoisomers of 1H-pyrrolo[2,3-b]pyridine derivatives, allowing for a more precise investigation of their interactions with chiral biological targets like enzymes and receptors.

Exploration of New Therapeutic Targets and Disease Areas for 1H-Pyrrolo[2,3-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. rsc.org Its ability to act as a bioisostere of indole (B1671886) often leads to improved pharmacological properties such as enhanced solubility and bioavailability. rsc.org Research continues to uncover new therapeutic targets and disease applications for analogs derived from this core structure. researchgate.netnih.gov

Initially recognized for their role as kinase inhibitors, 7-azaindole derivatives have been developed to target a wide array of kinases implicated in cancer, such as BRAF, FGFR, ATM, MELK, and CSF1R. nih.govnih.govnih.govnih.govrsc.orgacs.org The FDA-approved drug Vemurafenib, a BRAF inhibitor for melanoma, highlights the clinical success of this scaffold. nih.gov

Beyond oncology, research has expanded into numerous other therapeutic areas:

Infectious Diseases: Derivatives have been investigated as potential treatments for malaria, influenza (by inhibiting influenza polymerase-B2), and HIV. nih.govdtic.mil

Inflammatory and Autoimmune Diseases: The scaffold has been used to develop inhibitors of ROCK (Rho kinase) and selective antagonists of the CRTh2 receptor, targeting conditions like hypertension, glaucoma, and asthma. nih.gov Glucocorticoid receptor agonists based on the 7-azaindole structure have shown promise in treating collagen-induced arthritis in animal models. nih.gov

Neurological Disorders: Analogs that inhibit kinases like DYRK1A are being explored for their potential in treating neurodegenerative diseases. nih.gov

Pain and Inflammation: A novel 7-azaindole derivative was identified as a selective inhibitor of TrkA, a target for pain and cancer therapeutics. nih.gov

Table 2: Therapeutic Targets and Disease Areas for 1H-Pyrrolo[2,3-b]pyridine Analogs
Therapeutic AreaSpecific Target(s)Potential Disease Application(s)Reference(s)
OncologyFGFR, BRAF, ATM, MELK, CSF1R, CDKs, DYRK1B/2, PIM2Breast Cancer, Melanoma, Colorectal Cancer, Glioblastoma nih.govnih.govnih.govnih.govacs.orgrsc.org
Infectious DiseasesInfluenza Polymerase-B2, HIV gp120Influenza, HIV, Malaria nih.govdtic.mil
Inflammation & ImmunologyROCK, CRTh2, Glucocorticoid Receptor, Orai calcium channelAsthma, Arthritis, Hypertension, Glaucoma nih.gov
Neurology & PainTrkA, DYRK1AChronic Pain, Neurodegenerative Diseases nih.gov

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold ensures that it will remain a focal point for the discovery of new drugs against an expanding range of diseases.

Integration with Materials Science for Functionalized Materials and Devices

The applications of 1H-pyrrolo[2,3-b]pyridine and its derivatives extend beyond pharmacology into the realm of materials science. rsc.orgresearchgate.net The unique photophysical and electronic properties of the 7-azaindole ring system make it an attractive component for the design of functionalized materials and optoelectronic devices. researchgate.net

A key area of application is in Organic Light Emitting Diodes (OLEDs). Certain 7-azaindole derivatives have been successfully utilized as blue emitters, which are critical components for full-color displays and solid-state lighting. researchgate.net The luminescent properties of these compounds are a subject of ongoing research, with efforts focused on tuning their emission wavelengths, quantum yields, and stability. researchgate.net

The 7-azaindole moiety's ability to form stable complexes through coordination chemistry also opens up possibilities for creating novel materials. rsc.org These complexes can exhibit interesting magnetic, catalytic, or optical properties. Furthermore, the scaffold can be incorporated into larger polymer structures to create functional polymers with tailored electronic or sensory capabilities. The ability to functionalize the ring at multiple positions allows for precise control over the final material's properties, making 7-azaindole derivatives promising candidates for applications in sensors, organic electronics, and photoluminescent probes. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis typically involves iodination of the pyrrolo[2,3-b]pyridine core. For example:

  • Direct iodination : Using iodine sources (e.g., NIS) under acidic conditions, as shown for 3-iodo-4-amino derivatives (21–50% yields) .
  • Nucleophilic substitution : Reacting halogenated precursors (e.g., 4-chloro derivatives) with NaI in polar aprotic solvents like DMF .
  • Protection/deprotection strategies : Boc protection of the NH group (using di-tert-butyl dicarbonate) to improve solubility and regioselectivity during functionalization .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns. For instance, H-5 and H-6 protons in the pyrrolo[2,3-b]pyridine ring show distinct coupling constants (e.g., J = 4.7–5.3 Hz) .
  • HRMS : Validates molecular weight with precision (e.g., error < 1 ppm for [M+H]+ in compound 33) .
  • X-ray crystallography : Resolves regiochemistry, as demonstrated for related iodinated heterocycles (monoclinic crystal system, C2/c space group) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

Regioselectivity is influenced by:

  • Directing groups : Amino or azido groups at the 4-position direct iodination to the 3-position, as seen in compound 33 (21% yield) .
  • Solvent and temperature : Polar solvents (e.g., DMF) and elevated temperatures (70–110°C) favor mono-iodination over di-substitution .
  • Protecting groups : Boc protection of the NH group reduces steric hindrance, enabling selective iodination at the 3-position .

Q. What strategies improve low yields in cross-coupling reactions involving this compound?

  • Catalyst optimization : Pd(PPh3)4 or Pd(dppf)Cl2 enhances Suzuki-Miyaura coupling with aryl boronic acids (e.g., 96% yield for 5-aryl derivatives) .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., 6 hours → 30 minutes) and improves yields in SNAr reactions .
  • In situ deprotection : Avoiding isolation of unstable intermediates (e.g., 3-amino derivatives) reduces decomposition and improves overall yields .

Q. How do structural modifications at the 3-iodo position affect biological activity?

  • Anticancer activity : Replacing iodine with thiazole or indole moieties (e.g., compound 1f) enhances CDK1 inhibition (IC50 < 10 nM) and apoptotic effects in mesothelioma models .
  • JAK3 inhibition : 3-Iodo derivatives with piperazinylmethyl substitutions show high affinity (Ki < 1 nM) due to improved hydrophobic interactions with the ATP-binding pocket .
  • Synergistic effects : Combining 3-iodo derivatives with paclitaxel amplifies cytotoxicity (synergistic index > 2) in drug-resistant cancers .

Methodological Considerations

Q. How to resolve contradictions in reported melting points for this compound derivatives?

Discrepancies (e.g., 148–150°C vs. 163–167°C) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., EtOAc vs. DCM) can yield different crystalline forms .
  • Purity : Column chromatography (silica gel, 4:1 DCM/EA) removes impurities that depress melting points .

Q. What computational tools aid in designing this compound-based inhibitors?

  • Docking studies : Molecular dynamics simulations predict binding modes with targets like BTK or JAK3 .
  • QSAR models : Correlate electronic properties (e.g., Hammett σ values) of substituents with IC50 values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.